2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone
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Overview
Description
2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone is an organic compound that features a bromophenyl group and a difluoropiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.
Introduction of the Difluoropiperidinyl Group: The difluoropiperidinyl group is synthesized separately and then coupled with the bromophenyl intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the formation of the ethanone linkage through a carbonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethanone moiety, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the difluoropiperidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness
2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone is unique due to the combination of the bromophenyl and difluoropiperidinyl groups, which confer specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14BrF2NO |
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Molecular Weight |
318.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H14BrF2NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2 |
InChI Key |
AAADSDBUTBEHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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